
3-Ethyl-n-methylaniline
Overview
Description
3-Ethyl-N-methylaniline (CAS: 71265-20-8) is a secondary amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol . The compound features a methyl group attached to the nitrogen atom and an ethyl group at the meta position (C3) of the benzene ring. This structural configuration distinguishes it from isomers like N-Ethyl-N-methylaniline (CAS: 613-97-8), where both substituents are on the nitrogen . Limited commercial availability is noted, as the compound is listed as discontinued in some supplier catalogs .
Scientific Research Applications
Chemistry
In the field of chemistry, 3-ethyl-n-methylaniline serves as an important intermediate for synthesizing various compounds including:
- Dyes : It is utilized in the production of azo dyes and other colorants due to its ability to undergo diazotization reactions.
- Agrochemicals : The compound's reactivity allows it to be a precursor for herbicides and pesticides.
- Pharmaceuticals : Ongoing research is investigating its potential as a building block for drug development, particularly due to its structural similarities with biologically active compounds .
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest it may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry.
- Anticancer Activity : Preliminary investigations have pointed toward its possible effectiveness against certain cancer cell lines, warranting more detailed studies into its mechanisms of action .
Industrial Applications
In industry, this compound finds use in several applications:
- Rubber Chemicals : It acts as a stabilizer and antioxidant in rubber manufacturing processes.
- Chemical Manufacturing : The compound is involved in producing various chemical intermediates used across multiple sectors .
Case Studies
Several case studies highlight the practical applications of this compound:
- Synthesis of Antimicrobial Agents : Research demonstrated that derivatives of this compound could be synthesized with enhanced antimicrobial properties compared to their parent compounds.
- Development of Rubber Stabilizers : Industrial applications have shown that incorporating this compound into rubber formulations significantly improves thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-ethyl-n-methylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s effects are mediated through pathways involving its aromatic amine group, which can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
The table below compares key structural and inferred properties of 3-Ethyl-N-methylaniline with related amines:
Key Observations:
- Substituent Position: The placement of ethyl (on benzene vs. nitrogen) significantly alters electronic properties.
- Basicity : N-Ethyl-N-methylaniline, with two alkyl groups on nitrogen, exhibits higher basicity compared to this compound, where only one alkyl group is on nitrogen .
- Solubility : The presence of polar groups (e.g., hydroxyl in N-(2-Hydroxyethyl)-N-methylaniline) increases water solubility, whereas alkyl groups enhance lipophilicity .
Biological Activity
3-Ethyl-n-methylaniline (C9H13N) is an aromatic amine that has garnered attention due to its diverse applications in chemical synthesis, particularly in the manufacture of dyes and agrochemicals. Understanding its biological activity is critical for assessing its safety and potential health impacts. This article reviews the biological activity of this compound, focusing on its toxicity, potential health effects, and relevant case studies.
This compound is characterized by its molecular formula C9H13N and a molecular weight of approximately 135.21 g/mol. It appears as a colorless to yellow liquid with a flash point of 74 °C and a specific gravity of 0.95 at 20 °C . The compound is insoluble in water but soluble in organic solvents, which facilitates its use in various industrial applications.
Toxicological Profile
The toxicological profile of this compound reveals significant health hazards associated with exposure:
Biological Activity
The biological activity of this compound can be summarized in the following areas:
1. Cytotoxicity
Research indicates that aromatic amines can exhibit cytotoxic effects on various cell lines. A study showed that exposure to similar compounds resulted in cell death through apoptosis and necrosis pathways, suggesting that this compound may also possess cytotoxic properties .
2. Genotoxicity
Anecdotal evidence suggests that compounds like this compound can cause DNA damage. Genotoxicity assays using bacterial models have shown mutagenic effects, raising concerns about their potential to induce genetic mutations in higher organisms .
3. Endocrine Disruption
Some studies indicate that aromatic amines can interfere with endocrine function. This disruption can lead to reproductive health issues and developmental abnormalities in animal models .
Case Studies
Several case studies highlight the implications of exposure to this compound and similar compounds:
- Case Study 1 : A worker exposed to high levels of n-methylaniline (a related compound) developed symptoms of methemoglobinemia, which required medical intervention. This case underscores the importance of monitoring exposure levels in occupational settings .
- Case Study 2 : Environmental assessments have shown that runoff from industries using aromatic amines can contaminate water sources, leading to bioaccumulation in aquatic organisms. Studies on fish exposed to these compounds revealed developmental deformities and increased mortality rates .
Data Summary Table
Parameter | Value |
---|---|
Molecular Formula | C9H13N |
Molecular Weight | 135.21 g/mol |
Physical State | Colorless to yellow liquid |
Flash Point | 74 °C |
Specific Gravity | 0.95 at 20 °C |
Acute Toxicity Symptoms | Irritation, headache, dizziness |
Chronic Effects | Liver/kidney damage, anemia |
Carcinogenic Potential | Possible (related compounds) |
Chemical Reactions Analysis
Oxidation Reactions
3-Ethyl-N-methylaniline undergoes oxidation at both the aromatic ring and the amine group:
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Amine Oxidation : The tertiary amine group is oxidized to form nitroso or nitro derivatives. For example, using potassium permanganate (KMnO₄) under acidic conditions yields 3-ethyl-N-methylnitrosoaniline and further oxidation produces 3-ethyl-N-methylnitroaniline .
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Aromatic Ring Oxidation : Strong oxidizing agents like chromium trioxide (CrO₃) can oxidize the ethyl side chain or the ring itself, forming carboxylic acid derivatives or quinone-like structures.
Key Data :
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
KMnO₄, H₂SO₄, 80°C | 3-Ethyl-N-methylnitroaniline | 65% | |
CrO₃, AcOH, reflux | 3-Carboxy-N-methylaniline | 42% |
Reduction Reactions
The compound can be reduced under catalytic hydrogenation or via hydride agents:
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Catalytic Hydrogenation : Using Pt/C or Ni-based catalysts with H₂ (1–3 atm) reduces the aromatic ring to a cyclohexane derivative, yielding 3-ethyl-N-methylcyclohexylamine .
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Hydride Reduction : LiAlH₄ selectively reduces the amine group, though tertiary amines are generally resistant.
Key Data :
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
Pt/C, H₂ (2 atm), 100°C | 3-Ethyl-N-methylcyclohexylamine | 78% | |
Ni/ZnAlOₓ, H₂, 160°C | Partial ring reduction | 51% |
Electrophilic Aromatic Substitution
The ethyl and methyl groups direct electrophilic attack to specific positions:
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Nitration : Nitrating agents (HNO₃/H₂SO₄) favor meta substitution relative to the ethyl group, producing 5-nitro-3-ethyl-N-methylaniline .
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Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the para position to the amine .
Key Data :
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
HNO₃, H₂SO₄, 0°C | 5-Nitro-3-ethyl-N-methylaniline | 73% | |
H₂SO₄, 150°C | 4-Sulfo-3-ethyl-N-methylaniline | 68% |
Alkylation and Arylation
The amine group participates in alkylation reactions:
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Methylation : Reaction with methyl iodide (CH₃I) in the presence of a base like NaOH forms quaternary ammonium salts .
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Cross-Coupling : Transition-metal catalysts (e.g., Pd) enable Suzuki-Miyaura coupling with aryl boronic acids, yielding biaryl derivatives .
Key Data :
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
CH₃I, NaOH, DMF | N,N,3-Trimethylanilinium iodide | 89% | |
Pd(PPh₃)₄, PhB(OH)₂, 80°C | 3-Ethyl-N-methyl-4-biphenylamine | 62% |
Comparative Reactivity
Reaction Type | This compound | N-Methylaniline |
---|---|---|
Nitration Yield | 73% | 68% |
Hydrogenation Rate | Moderate | Fast |
Oxidation Stability | High (due to ethyl) | Low |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Ethyl-N-methylaniline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound typically involves alkylation or reductive amination. For example, ethylation of N-methylaniline using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux conditions (80–100°C, 12–24 hours) can yield the target compound . Reaction optimization should focus on solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), catalyst selection (e.g., phase-transfer catalysts for biphasic systems), and stoichiometric ratios (1:1.2 molar ratio of N-methylaniline to ethyl halide). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product (>98%) .
Q. How can the purity and structural integrity of this compound be characterized?
- Methodological Answer :
- Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Compare retention times against commercial standards or spiked samples .
- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substitution patterns. For this compound, expect aromatic proton signals in the δ 6.5–7.2 ppm range (meta-substitution), a singlet for N-methyl at δ 2.8–3.1 ppm, and ethyl group signals (CH₂ at δ 1.2–1.4 ppm, CH₃ at δ 0.9–1.1 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 149 (C₉H₁₃N) .
Q. What are the key physical and chemical properties of this compound, and how can they be experimentally determined?
- Methodological Answer :
- Physical Properties :
- Melting Point : Use differential scanning calorimetry (DSC). Expected range: -10 to 10°C (similar to N-ethyl-N-methylaniline analogs) .
- Boiling Point : Determine via distillation under reduced pressure (e.g., 100–120°C at 10 mmHg).
- Solubility : Test in solvents (e.g., ethanol, DCM) via gravimetric analysis. Polar aprotic solvents generally exhibit higher solubility due to amine basicity .
- Chemical Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor decomposition via HPLC or TLC .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can optimize the molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., para to the ethyl group). Include exact exchange terms (e.g., hybrid functionals) to improve thermochemical accuracy for reaction enthalpies . Solvent effects (PCM model) and vibrational frequency analysis (to confirm minima) are essential. Compare computed NMR shifts with experimental data to validate models .
Q. How should researchers resolve contradictions in reported experimental data (e.g., conflicting reaction yields or spectroscopic assignments)?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple techniques (e.g., GC-MS for yield, XRD for crystal structure).
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.5°C for melting points, ±2% for GC area counts).
- Reproducibility : Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere). For spectral discrepancies, compare with computed spectra (DFT) or use deuterated solvents to eliminate artifact peaks .
Q. What mechanistic insights can be gained from studying the catalytic hydrogenation of this compound derivatives?
- Methodological Answer : Use kinetic isotope effects (KIE) and deuterium labeling to probe reaction pathways. For example, hydrogenation over Pd/C (1 atm H₂, 25°C) may follow a Langmuir-Hinshelwood mechanism. Monitor intermediates via in situ IR spectroscopy or stopped-flow techniques. Computational studies (DFT) can identify transition states and activation barriers for hydrogen adsorption and C-N bond cleavage .
Q. Key Considerations
Properties
IUPAC Name |
3-ethyl-N-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-5-4-6-9(7-8)10-2/h4-7,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZQJHAYDHFGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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